molecular formula C10H18BLiN2O3 B8099791 lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide

lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide

Cat. No.: B8099791
M. Wt: 232.0 g/mol
InChI Key: YAGHQCJCHREQHW-UHFFFAOYSA-N
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Description

Lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide typically involves the reaction of 1-methyl-1H-pyrazole-4-boronic acid with lithium hydroxide under specific conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form boronic acids or boronic esters.

  • Substitution: : The pyrazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed

  • Oxidation: : Boronic esters and borates.

  • Reduction: : Boronic acids and boronic esters.

  • Substitution: : Substituted pyrazoles.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Biology

In biological research, it serves as a tool for studying enzyme mechanisms and developing new pharmaceuticals. Its boronic acid group can interact with various biological targets, making it useful in drug discovery.

Medicine

The compound has potential applications in the development of new therapeutic agents. Its ability to form stable complexes with biological molecules makes it a candidate for drug design and development.

Industry

In the chemical industry, it is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide exerts its effects involves its interaction with biological targets. The boronic acid group can form reversible covalent bonds with amino acids like serine, threonine, and cysteine, which are critical in enzyme active sites. This interaction can modulate enzyme activity and influence biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

  • 1-Boc-pyrazole-4-boronic acid pinacol ester

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Uniqueness

Lithium 2-hydroxy-4,4,5,5-tetramethyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3,2-dioxaborolan-2-uide is unique due to its lithium hydroxide component, which enhances its reactivity and stability compared to similar boronic acid derivatives. This makes it particularly useful in various synthetic applications and biological studies.

Properties

IUPAC Name

lithium;4-(2-hydroxy-4,4,5,5-tetramethyl-1,3-dioxa-2-boranuidacyclopent-2-yl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BN2O3.Li/c1-9(2)10(3,4)16-11(14,15-9)8-6-12-13(5)7-8;/h6-7,14H,1-5H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGHQCJCHREQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]1(OC(C(O1)(C)C)(C)C)(C2=CN(N=C2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BLiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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